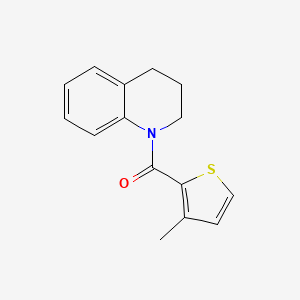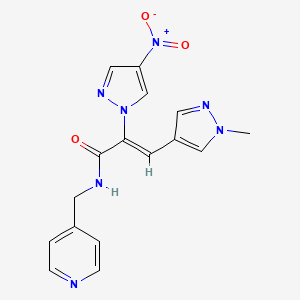![molecular formula C16H21N3O2S B10898340 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B10898340.png)
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a pyrazole and tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions
Preparation of Pyrazole Moiety: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Tetrahydroquinoline: The final step involves coupling the sulfonylated pyrazole with a tetrahydroquinoline derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole and tetrahydroquinoline moieties can enhance binding affinity and specificity . This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid .
- 3-(5-methyl-1H-pyrazol-4-yl)sulfonyl-1,2,3,4-tetrahydroquinoline .
Uniqueness
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a pyrazole and tetrahydroquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H21N3O2S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H21N3O2S/c1-4-18-13(3)16(11-17-18)22(20,21)19-9-5-6-14-10-12(2)7-8-15(14)19/h7-8,10-11H,4-6,9H2,1-3H3 |
InChI Key |
UNPVUBGRBDPQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-sulfanediylbis{N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide}](/img/structure/B10898265.png)


![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898277.png)
![2-{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B10898287.png)

![2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B10898299.png)

![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10898306.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898319.png)
![1-[(4-fluorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898320.png)
![7-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10898325.png)
![1-methyl-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10898331.png)
![4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10898347.png)
